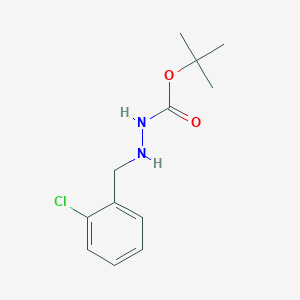

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

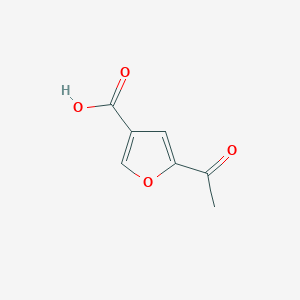

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is a chemical compound with the CAS Number: 135941-95-6 . It has a molecular weight of 256.73 and its IUPAC name is tert-butyl 2-(2-chlorobenzyl)hydrazine-1-carboxylate . It appears as a white to yellow solid .

Molecular Structure Analysis

The linear formula of this compound is C12H17ClN2O2 . The InChI code is 1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 256.73 and its linear formula is C12H17ClN2O2 .Scientific Research Applications

Larvicidal Activity in Agricultural Applications

- Larvicidal Activity Against Rice Stem Borer : A study by Oikawa et al. (1994) investigated the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines, closely related to tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate, against the rice stem borer, Chilo suppressalis. The research found that the hydrophobicity of substituents generally enhances activity, while the bulkiness of substituents is position-specifically unfavorable. Notably, compounds with optimized substitution patterns in both benzene rings were significantly more effective, with some being 20-30 times as larvicidal as the unsubstituted compound (Oikawa et al., 1994).

Synthesis and Chemical Analysis

Synthesis of Related Compounds : Research by Obreza and Urleb (2003) involved the synthesis of compounds related to this compound. They demonstrated a two-step synthesis process yielding hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This study contributes to the broader understanding of the synthetic pathways and potential derivatives of this compound (Obreza & Urleb, 2003).

Study of Hydroxypyrazole-based Ligands : Formica et al. (2018) examined hydroxypyrazole-based ligands, including derivatives of this compound. These ligands displayed fluorescence and could coordinate a Zn(II) ion, suggesting potential applications in fluorescent sensors or other photochemical processes (Formica et al., 2018).

Characterization and Theoretical Studies : Bhat et al. (2019) conducted synthesis, characterization, and theoretical studies of compounds related to this compound, exploring their potential as Mcl-1 antagonists. This research contributes to the understanding of the compound's structural properties and potential biological activities (Bhat et al., 2019).

Synthesis of Substituted Benzaldehyde Hydrazones : Obreza and Urleb (2002) investigated the synthesis of substituted benzaldehyde hydrazones using tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates. This study is relevant for understanding the chemical behavior and potential applications of this compound in synthesizing other organic compounds (Obreza & Urleb, 2002).

properties

IUPAC Name |

tert-butyl N-[(2-chlorophenyl)methylamino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYBXDNACVNSRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)

![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)

![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)

![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)

![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)